BenchChemオンラインストアへようこそ!

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide

Medicinal Chemistry Physicochemical Profiling SAR Analysis

Procure 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 1823907-72-7) as the definitive dihydro-saturated reference for imidazo[1,2-a]pyridine SAR. Its 3-position acetamide orientation and partially saturated core uniquely modulate GABA-A receptor pharmacophore presentation (cf. zolpidem); use as a negative control in TSPO ligand programs lacking 2-aryl substitution, or to assess intrinsic antimicrobial activity of the minimally elaborated scaffold in nematicide discovery.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B11910893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1=CC2NC=C(N2C=C1)CC(=O)N
InChIInChI=1S/C9H11N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6,9,11H,5H2,(H2,10,13)
InChIKeyUXAINPROULSCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide: Chemical Identity and Core Scaffold Context for Procurement Decisions


2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide (CAS: 1823907-72-7) is a heterocyclic small molecule with molecular formula C9H11N3O and molecular weight 177.20 g/mol . The compound features a partially saturated imidazo[1,2-a]pyridine bicyclic core with an acetamide substituent at the 3-position, distinguishing it structurally from fully aromatic imidazo[1,2-a]pyridine derivatives and from 2-position acetamide analogs. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with marketed drugs including zolpidem, alpidem, and zolimidine demonstrating its therapeutic relevance across CNS and anti-infective applications [1][2]. The dihydro modification present in this compound alters the electronic distribution and conformational flexibility of the bicyclic system relative to aromatic counterparts, potentially affecting hydrogen-bonding capacity, metabolic stability, and target-binding profiles .

Why 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide Cannot Be Replaced by Common Imidazopyridine Analogs in SAR-Driven Research


Generic substitution among imidazo[1,2-a]pyridine acetamide derivatives is scientifically invalid due to the profound sensitivity of biological activity to substituent position and ring saturation state. SAR studies on 2-phenylimidazo[1,2-a]pyridineacetamides demonstrate that substitution at positions 6 and 8 of the imidazopyridine nucleus, as well as modifications at the amide nitrogen, produce marked changes in receptor binding affinity and selectivity [1]. Critically, the acetamide position (2- versus 3-substitution) determines target engagement: 2-acetamide derivatives show distinct pharmacological profiles from 3-acetamide congeners such as zolpidem [2]. The dihydro modification in 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide further distinguishes it from fully aromatic analogs, affecting ring geometry, nitrogen basicity, and metabolic susceptibility—parameters that cannot be replicated by simple aromatic imidazopyridine substitutions [3]. QSAR analyses confirm that even single-atom changes in substituent patterns can shift selectivity between central and peripheral benzodiazepine receptors by orders of magnitude, underscoring that this compound's unique structural signature necessitates its specific procurement for rigorous SAR exploration [4].

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Descriptor Differentiation: Dihydro Saturation Confers Altered Physicochemical Properties Versus Aromatic Imidazo[1,2-a]pyridine-3-acetamide

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide (MW 177.20) differs from the fully aromatic 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5, MW 175.19) by the presence of two additional hydrogen atoms at the 1,8a-positions, resulting in a partially saturated bicyclic system . This dihydro modification alters the molecular geometry from planar (aromatic) to non-planar, affecting π-stacking interactions and conformational entropy upon target binding. The saturation state also modifies nitrogen basicity within the imidazole ring, potentially impacting hydrogen-bond acceptor capacity and protonation state under physiological conditions . While direct comparative biological data for this specific compound are not available in the open literature, the structural distinction is mechanistically meaningful: in related bicyclic systems, partial saturation of fused heterocycles has been shown to improve metabolic stability by reducing CYP-mediated oxidation at aromatic positions and to alter binding kinetics through conformational restriction [1].

Medicinal Chemistry Physicochemical Profiling SAR Analysis

Hydrogen-Bonding Capacity Differentiation: Ring-Junction Nitrogen Configuration Relative to 2-Position Acetamide Analogs

The imidazo[1,2-a]pyridine scaffold in 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide contains two nitrogen atoms capable of serving as hydrogen bond acceptors, a feature that distinguishes it from non-bicyclic heterocycles and contributes to enhanced target-binding potential . Critically, the 3-position acetamide in this compound presents a fundamentally different pharmacophore than 2-position acetamide analogs such as imidazo[1,2-a]pyridine-2-acetamide (CAS 21755-36-2, MW 175.19) . In the 2-acetamide series, the amide group is positioned adjacent to the bridgehead nitrogen, whereas the 3-position acetamide in the target compound orients the amide group differently relative to the imidazole ring nitrogen atoms. This positional isomerism is pharmacologically consequential: zolpidem, a 3-acetamide imidazo[1,2-a]pyridine, binds GABA-A receptors with Ki = 38 nM [1], whereas 2-position analogs exhibit distinct target selectivity profiles. The dihydro saturation further modulates the electronics of the nitrogen atoms, potentially altering hydrogen-bond strength and directionality compared to both aromatic 3-acetamide and 2-acetamide congeners.

Structure-Based Drug Design Fragment-Based Drug Discovery Binding Affinity

CNS Receptor Selectivity Potential: Structural Basis for Differentiation from 2-Aryl Substituted Imidazopyridine Acetamides

Patent literature on 2-arylimidazo[1,2-a]pyridine-3-acetamide derivatives (US 8,980,887) establishes that these compounds act as TSPO (translocator protein, 18 kDa) ligands with utility in treating CNS disorders associated with TSPO functional disorder [1]. Notably, 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide lacks the 2-aryl substitution present in these patented derivatives, representing a simpler, less lipophilic core structure. SAR studies on 2-phenylimidazo[1,2-a]pyridine acetamide derivatives demonstrate that substitution patterns at the 2-position, as well as at positions 6 and 8 of the imidazopyridine nucleus, critically modulate selectivity between central benzodiazepine receptors (CBR) and peripheral benzodiazepine receptors (PBR/TSPO) [2]. The absence of a 2-aryl group in the target compound, combined with dihydro saturation, may confer reduced lipophilicity and altered receptor selectivity compared to 2-aryl substituted analogs. In TSPO ligand studies, certain 2-phenylimidazo[1,2-a]pyridine acetamides achieved EC50 values of 6.99–15.9 μM for steroidogenesis stimulation, while lipophilic derivatives behaved as antagonists, demonstrating that even minor structural modifications can invert functional activity [3]. The target compound's simplified scaffold makes it a valuable reference for deconvoluting the contribution of 2-aryl substitution to TSPO binding and functional outcomes.

CNS Drug Discovery TSPO Ligands Benzodiazepine Receptor Pharmacology

Antimicrobial SAR Context: Scaffold Distinction from Antibacterial Imidazopyridine Amides with Demonstrated Efficacy

While no direct antimicrobial data exist for 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide, the imidazo[1,2-a]pyridine amide scaffold has demonstrated quantifiable antibacterial and nematicidal activity in structurally related derivatives [1]. Novel amide derivatives containing an imidazo[1,2-a]pyridine moiety exhibited nematicidal LC50 values of 27.3 mg/L (compound 3) and 35.9 mg/L (compound 27) against Aphelenchoides besseyi, superior to fosthiazate (45.4 mg/L); compound 27 also showed LC50 = 5.7 mg/L against Caenorhabditis elegans versus fosthiazate (77.2 mg/L) [2]. Antibacterial EC50 values for compound 28 were 1.2 mg/L against Xanthomonas oryzae pv. oryzae and 3.1 mg/L against X. oryzae pv. oryzicola, outperforming bismerthiazol (68.6 and 77.1 mg/L) and thiodiazole copper (80.8 and 96.6 mg/L) [3]. The target compound differs from these active derivatives in two key respects: (1) it lacks the extended amide/aryl substituents present in compounds 3, 27, and 28; (2) it contains a dihydro-saturated core rather than the fully aromatic imidazopyridine. These distinctions position the target compound as a simplified core reference for evaluating the minimal structural requirements for antimicrobial activity within this chemotype, and for exploring whether dihydro saturation enhances or diminishes activity relative to aromatic counterparts.

Antibacterial Drug Discovery Agricultural Chemistry Nematicide Development

Recommended Research Applications for 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide Based on Structural Differentiation Evidence


SAR Reference Compound for 3-Position vs. 2-Position Acetamide Pharmacophore Mapping

This compound serves as a critical reference in structure-activity relationship studies comparing 3-acetamide versus 2-acetamide imidazopyridine pharmacophores. As established in Evidence Item 2, the 3-position acetamide orientation is a key determinant of GABA-A receptor binding, with zolpidem (3-acetamide) demonstrating Ki = 38 nM [1]. Researchers investigating the positional requirements for receptor engagement can use 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide alongside imidazo[1,2-a]pyridine-2-acetamide (CAS 21755-36-2) to systematically evaluate how acetamide position modulates target affinity and selectivity. The dihydro saturation adds an additional variable for assessing the interplay between ring saturation and pharmacophore presentation. This application is supported by QSAR studies demonstrating that substitution position on the imidazopyridine core profoundly influences binding selectivity [2].

Negative Control / Core Scaffold Reference for 2-Aryl TSPO Ligand Development Programs

Based on Evidence Item 3, this compound lacking the 2-aryl substitution found in TSPO-active 2-arylimidazo[1,2-a]pyridine-3-acetamide derivatives (US 8,980,887) is ideally suited as a negative control or baseline scaffold in TSPO ligand discovery programs [1]. Researchers can use it to deconvolute the contribution of the 2-aryl group to TSPO binding affinity, intrinsic efficacy (agonist vs. antagonist), and selectivity over central benzodiazepine receptors. By comparing this simplified dihydro core against 2-aryl substituted analogs that show EC50 values of 6.99–15.9 μM in steroidogenesis assays [2], medicinal chemists can quantitatively assess the potency enhancement conferred by aryl substitution and guide optimization toward improved TSPO ligands with reduced off-target CNS effects. This approach aligns with patent-disclosed strategies for developing selective TSPO modulators with minimized sedation and amnesia liabilities .

Minimal Pharmacophore Probe for Imidazopyridine-Based Antimicrobial SAR

As described in Evidence Item 4, imidazo[1,2-a]pyridine amide derivatives exhibit quantifiable nematicidal activity (LC50 = 27.3–35.9 mg/L vs. A. besseyi; 5.7 mg/L vs. C. elegans) and antibacterial activity (EC50 = 1.2–3.1 mg/L vs. Xanthomonas spp.) that outperform commercial standards [1]. 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide represents the minimally elaborated core of this chemotype, enabling researchers to test whether the dihydroimidazopyridine-3-acetamide scaffold alone possesses intrinsic antimicrobial activity or whether the extended amide/aryl substituents present in active compounds (3, 27, 28) are absolutely required. This application is particularly valuable for agricultural chemistry groups seeking to identify simplified, synthetically accessible leads with reduced molecular weight and improved physicochemical properties for nematicide or agrochemical development.

Metabolic Stability Profiling: Dihydro-Saturated vs. Aromatic Imidazopyridine Comparator

The dihydro saturation feature distinguishing this compound from fully aromatic imidazopyridine analogs (Evidence Item 1) makes it a valuable tool for metabolic stability studies. Researchers can use 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide alongside 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (CAS 21801-86-5) in parallel microsomal or hepatocyte stability assays to quantify whether partial saturation of the bicyclic core reduces CYP-mediated oxidative metabolism [1]. Given that imidazopyridines with ring-junction nitrogen atoms are recognized as privileged scaffolds with applications in FBDD and covalent inhibitor design [2], understanding the metabolic consequences of dihydro modification can inform lead optimization strategies aimed at improving pharmacokinetic properties while maintaining target engagement. This head-to-head comparison can generate quantitative intrinsic clearance data to guide scaffold selection in early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.